Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

Computational Chemistry Drug Design Physicochemical Profiling

Researchers requiring a specific meta-chloro oxirane building block for CPT-I inhibitor SAR or CNS-penetrant library synthesis often face supply gaps with regioisomeric impurities. This compound, guaranteed at 98% purity, eliminates that risk. • Enables unambiguous SAR: meta-Cl substitution (-I effect) decouples fatty acid oxidation from cholesterol synthesis, unlike para-analogs. • Consistent reactivity: controlled electron density at the epoxide ring ensures reproducible regioselective ring-opening with amines. • Reliable supply: verified stock and ambient shipping support uninterrupted discovery workflows.

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
Cat. No. B13628397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl
InChIInChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3
InChIKeyYWRCSMUQTFFBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate: Identity and Specifications


Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate (CAS 1504091-47-7) is a disubstituted 2-oxiranecarboxylate ester. Its structure incorporates a 3-chlorophenyl and a methyl group on the oxirane ring, giving it two asymmetric centers and a molecular weight of 240.68 g/mol . This compound belongs to a therapeutically relevant class of epoxides known to inhibit carnitine palmitoyltransferase I (CPT-I) and fatty acid synthesis, a mechanism explored for hypoglycemic agents [1]. As a synthetic intermediate, its specific substitution pattern dictates distinct reactivity and physicochemical properties compared to its positional isomers.

Why This Compound Cannot Be Replaced by Generic Analogs


Substituting Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate with a positional isomer like the 4-chlorophenyl variant or a des-chloro analog introduces significant risk into sensitive applications. The meta-chlorine substituent directly influences the electron density of the epoxide ring, altering its reactivity in nucleophilic ring-opening reactions, which is a critical step for both downstream synthesis and biological target engagement [1]. Furthermore, pharmacologically, the class of 2-oxiranecarboxylates exhibits strong stereospecificity; for example, the R- and S-enantiomers of the related drug etomoxir show divergent inhibition of fatty acid oxidation versus synthesis [2]. This demonstrates that even minor structural modifications within this compound class can lead to profoundly different, and potentially ineffective, biochemical outcomes.

Quantitative Differentiation from Closest Analogs


Higher Lipophilicity from Meta-Chlorine Substitution

The 3-chlorophenyl substitution pattern on Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate results in a higher calculated partition coefficient (LogP) compared to its 4-chlorophenyl analog. This indicates greater lipophilicity, which can critically influence membrane permeability, metabolic stability, and off-target binding in a biological context .

Computational Chemistry Drug Design Physicochemical Profiling

Guaranteed 98% Purity for Reproducible Synthesis

A clearly stated purity specification is a non-negotiable requirement for reproducible scientific results. The technical datasheet for Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate specifies a purity of 98%, providing a clear and verifiable procurement benchmark . In contrast, many analog listings from other suppliers lack a published purity specification, introducing uncertainty that can impact yield, impurity profiles, and final compound activity .

Organic Synthesis Quality Control Procurement

Differential Epoxide Reactivity vs. Para Isomer

The position of the chlorine substituent on the phenyl ring directly impacts the electron density of the epoxide through inductive and resonance effects. A meta-substituent exerts a primarily electron-withdrawing inductive effect (-I), which polarizes the oxirane ring differently than a para-substituent that can also participate in resonance (+M). This differential polarization is a key factor governing the rate and regioselectivity of nucleophilic ring-opening reactions, a fundamental transformation for this compound class [1]. This concept is supported by mechanistic studies showing that the substitution pattern on aryl epoxides can completely change the reaction pathway, from ortho- to ipso-attack [2].

Physical Organic Chemistry Reaction Kinetics Synthetic Strategy

Complete CAS and SDS Documentation for Compliance

The compound is associated with a unique and unambiguously verified CAS number (1504091-47-7) and a full, product-specific Safety Data Sheet (SDS) that details explicit hazard (GHS07) and precautionary statements (P260, P280, etc.) . This level of regulatory documentation is often incomplete or missing for less common or new analog listings , posing a direct liability and handling risk for procurement and laboratory safety compliance.

EHS Compliance Procurement Inventory Management

Recommended Application Scenarios


Synthesis of Meta-Substituted Phenylpropanolamines

The unique meta-substitution pattern makes this epoxide the required starting material for synthesizing meta-chloro phenylpropanolamine derivatives via regioselective ring-opening with amines. Using the para-isomer would lead to a different regioisomeric product, fundamentally altering the final compound's structure and biological activity. The guaranteed 98% purity minimizes side reactions, ensuring a higher yield of the desired regioisomer .

Lipophilicity Optimization in CNS Drug Design

When designing CNS-penetrant candidates, fine-tuning lipophilicity is paramount. The calculated LogP of 2.81 for this compound provides a specific, higher-lipophilicity building block compared to the para-chloro analog (LogP 2.61). Incorporating this scaffold into a library synthesis allows medicinal chemists to systematically explore a more lipophilic chemical space, which can be crucial for improving blood-brain barrier permeability [1].

SAR Studies on CPT-I Inhibition

The 2-oxiranecarboxylate moiety is a known pharmacophore for CPT-I inhibition. The established stereospecificity of this drug class means that subtle changes to the phenyl substituent can decouple effects on fatty acid oxidation from effects on cholesterol synthesis [2]. Researchers can use this specific analog as a critical SAR probe to study how meta-substitution influences this functional selectivity, an investigation impossible to conduct with unsubstituted or para-substituted analogs.

Calibrated Reactivity Standard in Physical Organic Chemistry

Its well-defined electronic properties (primarily -I effect from meta-Cl) and verified purity make this compound an excellent candidate for use as a substrate in studying the kinetics of epoxide ring-opening. Researchers can compare its reaction rates with those of the para-isomer to quantitatively isolate and measure the differential impact of inductive versus resonance effects, contributing to the fundamental understanding of substituent effects in heterocyclic chemistry [3].

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